N-Acetylneuraminic acid methyl ester

Description

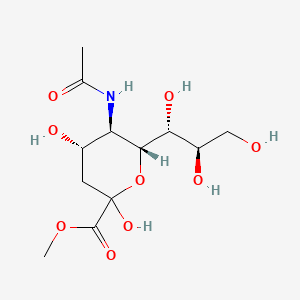

Structure

3D Structure

Properties

IUPAC Name |

methyl (4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO9/c1-5(15)13-8-6(16)3-12(20,11(19)21-2)22-10(8)9(18)7(17)4-14/h6-10,14,16-18,20H,3-4H2,1-2H3,(H,13,15)/t6-,7+,8+,9+,10+,12?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKZQMWNJESHHSA-PQYSTZNASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](CC(O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)OC)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of N-Acetylneuraminic Acid Methyl Ester

This compound (Neu5Ac-Me) is the methyl ester derivative of N-acetylneuraminic acid (Neu5Ac), the most common member of the sialic acid family. This modification, where the carboxyl group is esterified, alters its chemical properties, such as stability and solubility, making it a valuable compound in biochemical and pharmaceutical research.[1] Sialic acids are crucial in biological processes including cellular recognition, immune system modulation, and as targets for viral pathogens like influenza.[1][2] Consequently, Neu5Ac-Me serves as a vital tool and building block in glycobiology, drug discovery, and vaccine development.[2]

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These values provide a baseline for its handling, storage, and application in experimental settings.

| Property | Value |

| Molecular Formula | C₁₂H₂₁NO₉[1][][4] |

| Molecular Weight | 323.30 g/mol [1][][4] |

| Appearance | White to off-white powder/solid[1][][5] |

| Melting Point | 183°C[][4] or 193.5-194.5°C[][6] |

| Boiling Point | 693.8 ± 55.0°C (Predicted at 760 mmHg)[][4][6] |

| Density | 1.51 ± 0.1 g/cm³ (Predicted)[][6] |

| InChI Key | BKZQMWNJESHHSA-AGNBLMTLSA-N[] |

| SMILES | CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)O)O[][4] |

Solubility and Storage

Proper solubility and storage are critical for maintaining the integrity of this compound for research applications.

| Parameter | Details |

| Solubility | Soluble in Methanol (B129727) and Ethanol[]. Slightly soluble in water[6]. Soluble in DMSO (100 mg/mL)[5]. |

| Storage Conditions | Recommended storage at -20°C or below for long-term stability[][4][5]. |

Experimental Protocols

The synthesis and purification of this compound are key procedures for its application in research. Methodologies vary but generally involve esterification of the parent sialic acid followed by purification.

General Synthesis via Esterification

This compound can be synthesized by the chemical esterification of N-acetylneuraminic acid (NANA) using methylating agents.[1] A common laboratory-scale method involves the use of an acidic ion exchange resin in anhydrous methanol.

Methodology:

-

Reaction Setup: N-acetylneuraminic acid (1 equivalent) is suspended in anhydrous methanol.

-

Catalyst Addition: A dry, acidic ion exchange resin is added to the suspension.

-

Reaction Conditions: The mixture is heated under reflux or subjected to microwave irradiation until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[7]

-

Workup: The resin is filtered off, and the methanol is removed under reduced pressure to yield the crude this compound.

Purification Protocols

Purification is essential to remove unreacted starting materials and byproducts. The choice of method depends on the scale and required purity.

1. Flash Chromatography:

-

Stationary Phase: Silica (B1680970) gel.

-

Mobile Phase: A solvent system such as a gradient of petroleum ether/ethyl acetate (B1210297) or toluene/methanol is commonly used.[8]

-

Procedure: The crude product is dissolved in a minimal amount of the mobile phase and loaded onto the silica gel column. The solvent gradient is applied to elute the desired compound, and fractions are collected and analyzed by TLC.

2. High-Performance Liquid Chromatography (HPLC):

-

Column: A reverse-phase column, such as a Phenomenex Aqua C18, is often employed for purification of the final product to achieve high purity (≥95%).[7]

-

Detection: Purity is typically assessed by NMR and mass spectrometry.[7]

Visualized Workflows and Relationships

General Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the laboratory synthesis and subsequent purification of this compound.

Caption: Synthesis and Purification Workflow for Neu5Ac-Me.

Key Application Areas

This compound is a versatile compound with applications spanning multiple areas of scientific research and development.

Caption: Major Research Applications of Neu5Ac-Me.

Spectral Data Analysis

Spectroscopic methods are indispensable for the structural confirmation and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is used to confirm the presence of key functional groups. For the methyl ester, a characteristic broad singlet for the O-methyl (OMe) group appears around δ 3.82 ppm.[9] The anomeric proton signals are also critical for confirming the stereochemistry.

-

¹³C NMR provides information on the carbon skeleton of the molecule. Data for various derivatives are available in the literature, which can be used for comparative analysis.[8]

-

-

Mass Spectrometry (MS):

-

Techniques like Electrospray Ionization (ESI) and Fast-Atom Bombardment (FAB-MS) are used to determine the molecular weight and fragmentation patterns.[9][10] For ESI-MS, the sodium adduct [M+Na]⁺ is often observed.[9]

-

Derivatization, such as permethylation or silylation, followed by GC-MS or LC-MS analysis, is a common strategy to enhance volatility and achieve detailed structural elucidation of sialic acids and their esters.[11] High-resolution mass spectrometry can provide exact mass measurements to confirm the elemental composition.[8]

-

Biological Significance and Applications

This compound serves as a mimic of natural sialic acids, making it a powerful tool for investigating biological systems.[2]

-

Drug Discovery: It is a precursor or intermediate in the synthesis of antiviral drugs, particularly inhibitors of neuraminidase for influenza viruses.[2] It is also used to study inhibitors of other key enzymes like CMP-Sialic Acid Synthetase (CSS), which is essential for cell surface sialylation.[7]

-

Glycobiology Research: The compound is used to study sialylation, the process of adding sialic acids to glycoproteins and glycolipids. These processes are fundamental to cell-cell communication, signaling, and host-pathogen interactions.[1][2]

-

Vaccine Development: As a component of many cell surface glycans, sialic acid structures are important in immunology. Neu5Ac-Me is used in the synthesis of specific glycoconjugates to develop targeted vaccines and immunotherapies.[2]

References

- 1. This compound | Zhejiang Zhengshuo Biotech [zjzsbiotech.com]

- 2. chemimpex.com [chemimpex.com]

- 4. This compound | 22900-11-4 | MA04202 [biosynth.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 22900-11-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Exploring the Scope of Functionalized N-Acylneuraminic Acid β-Methyl Glycosides as Inhibitors of Neisseria meningitidis CMP-Sialic Acid Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. cmm.ucsd.edu [cmm.ucsd.edu]

- 11. scispace.com [scispace.com]

An In-depth Technical Guide to the Biological Functions of N-Acetylneuraminic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylneuraminic acid methyl ester (Neu5Ac-Me) is a chemically modified derivative of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans. The esterification of the carboxyl group with a methyl moiety enhances the stability and alters the solubility of the parent molecule, making Neu5Ac-Me a valuable tool in glycobiology and drug discovery.[1][2] While not a primary biological effector itself, Neu5Ac-Me serves as a crucial chemical probe, a synthetic precursor, and a competitive inhibitor in various biological systems. This guide provides a comprehensive overview of its biological functions, applications in research, and relevant experimental methodologies.

Sialic acids, terminally located on glycans of glycoproteins and glycolipids, play pivotal roles in a myriad of biological processes, including cell-cell recognition, immune system modulation, and pathogen interactions.[2] Neu5Ac-Me, by mimicking the natural sialic acid structure, allows researchers to investigate and modulate these intricate biological events.[3]

Core Biological Functions and Research Applications

The primary biological relevance of this compound stems from its role as a stable analog and precursor of N-acetylneuraminic acid. Its applications are concentrated in three main areas: virology, enzymology, and glycan-binding protein interactions.

Viral Entry Inhibition

Many viruses, most notably influenza viruses, initiate infection by binding to sialic acid residues on the surface of host cells. The viral hemagglutinin (HA) protein recognizes and attaches to these sialic acids, facilitating viral entry.[3] Neu5Ac-Me can act as a competitive inhibitor of this interaction, blocking the binding of viral particles to their host cell receptors.

Key Applications:

-

Antiviral Research: Used in in vitro assays to study the mechanisms of viral attachment and to screen for potential antiviral compounds.[2]

-

Vaccine Development: Employed in the characterization of viral receptor binding specificity and the evaluation of vaccine efficacy.[3]

Enzyme Modulation

Neu5Ac-Me serves as a substrate or inhibitor for several key enzymes involved in sialic acid metabolism and utilization.

-

Neuraminidases (Sialidases): These enzymes cleave terminal sialic acid residues from glycoconjugates. Viral neuraminidases are essential for the release of progeny virions from infected cells. Neu5Ac-Me derivatives can act as competitive inhibitors of neuraminidases.[4]

-

CMP-Sialic Acid Synthetase (CMAS): This enzyme activates sialic acid by transferring it to cytidine (B196190) monophosphate (CMP), a prerequisite for its incorporation into glycans by sialyltransferases.[1] Neu5Ac-Me and its derivatives can act as inhibitors of this enzyme, thereby disrupting sialoglycan biosynthesis.[1][5]

-

N-Acetylneuraminic Acid Aldolase (B8822740): This enzyme is involved in the catabolism of sialic acid. Certain derivatives of Neu5Ac-Me can act as substrates or inhibitors for this enzyme.[5]

Probing Protein-Carbohydrate Interactions

The interactions between sialic acids and glycan-binding proteins (lectins) are fundamental to many physiological and pathological processes. Neu5Ac-Me is a valuable tool for studying these interactions.

-

Lectins: Plant and animal lectins with specificity for sialic acids can be studied using Neu5Ac-Me to elucidate their binding preferences and affinities.

-

Siglecs (Sialic acid-binding immunoglobulin-like lectins): This family of receptors, primarily expressed on immune cells, recognizes sialic acids and plays a crucial role in regulating immune responses. Neu5Ac-Me and its derivatives are used to probe Siglec binding and to understand their role in immune signaling.

Quantitative Data

The following tables summarize key quantitative data related to N-acetylneuraminic acid and its derivatives in various biological assays. It is important to note that much of the available data is for the parent compound or other closely related derivatives, as Neu5Ac-Me is often used as a stable, uncharged mimic or synthetic precursor.

| Enzyme/Protein | Ligand | Assay Type | Value | Reference |

| Influenza Virus Neuraminidase | 2,3-Dehydro-2-deoxy-N-acetylneuraminic acid | Inhibition Assay | Ki = 4 µM | [6] |

| Arthrobacter sialophilus Neuraminidase | 2,3-dehydro-4-epi-NeuAc methyl ester | Inhibition Assay | Competitive Inhibitor | [4] |

| N-Acetylneuraminic Acid Aldolase (C. perfringens) | N-acetyl-4-epi-D-neuraminic acid | Inhibition Assay | Ki = 2.3 mM | [5] |

| CMP-Sialic Acid Synthase (bovine brain) | N-acetyl-4-epi-D-neuraminic acid | Inhibition Assay | Effective Reversible Inhibitor | [5] |

| Sialyltransferase (equine liver) | CMP-N-acetylneuraminic acid | Enzyme Kinetics | Apparent Km = 0.7 mM | [7] |

| Sialyltransferase (equine liver) | CMP-4-O-methyl-N-acetylneuraminic acid | Enzyme Kinetics | Apparent Km = 3.4 mM | [7] |

| Receptor | Ligand | Assay Type | Value | Reference |

| Influenza Virus Hemagglutinin | Methyl α-glycoside of sialic acid | NMR Spectroscopy | KD = 2.8 mM | [8] |

| Sambucus nigra agglutinin (SNA) | Neu5Ac α2,6-LHEB | Surface Plasmon Resonance | KD = 777 ± 93 nM | [9] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are representative protocols for key experiments.

Synthesis of this compound (Neu5Ac-Me)

This protocol describes a common method for the synthesis of Neu5Ac-Me from N-acetylneuraminic acid.[10]

Materials:

-

N-acetylneuraminic acid (Neu5Ac)

-

Anhydrous Methanol (B129727) (MeOH)

-

Trifluoroacetic acid (TFA) or Dowex 50WX8 (H+) resin

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Suspend N-acetylneuraminic acid (1 equivalent) in anhydrous methanol in a round-bottom flask.

-

Add a catalytic amount of trifluoroacetic acid or Dowex 50WX8 (H+) resin to the suspension.

-

Stir the reaction mixture at room temperature for 24-48 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

If using Dowex resin, filter the reaction mixture to remove the resin.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by column chromatography if necessary.

Neuraminidase Inhibition Assay (Fluorescence-based)

This protocol is a standard method to assess the inhibitory activity of compounds like Neu5Ac-Me derivatives against influenza neuraminidase.[11][12]

Materials:

-

Influenza virus preparation with known neuraminidase activity

-

This compound (or derivative) as a potential inhibitor

-

2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

-

Assay Buffer (e.g., 32.5 mM MES, 4 mM CaCl₂, pH 6.5)

-

Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)

-

96-well black microtiter plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the inhibitor (e.g., Neu5Ac-Me derivative) in the assay buffer.

-

In a 96-well plate, add the diluted virus preparation to each well (except for the blank).

-

Add the inhibitor dilutions to the respective wells. Include a control with no inhibitor.

-

Pre-incubate the virus and inhibitor mixture for 30 minutes at room temperature.

-

Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.

-

Incubate the plate at 37°C for 1 hour with shaking.

-

Stop the reaction by adding the stop solution.

-

Measure the fluorescence of the released 4-methylumbelliferone (B1674119) using a fluorescence plate reader (Excitation: ~360 nm, Emission: ~450 nm).

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.

CMP-Sialic Acid Synthetase (CSS) Inhibition Assay

This protocol describes a method to evaluate the inhibitory effect of Neu5Ac-Me analogs on the activity of CMP-sialic acid synthetase.[13]

Materials:

-

Purified recombinant CMP-sialic acid synthetase (e.g., from Neisseria meningitidis)

-

N-acetylneuraminic acid (Neu5Ac)

-

Cytidine triphosphate (CTP)

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 8.5)

-

This compound analog as a potential inhibitor

-

Stop solution (e.g., 10% SDS)

-

Capillary electrophoresis system with a UV detector

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, purified CSS enzyme, CTP, Neu5Ac, and MgCl₂.

-

Add the inhibitor (Neu5Ac-Me analog) at various concentrations to the reaction mixture. Include a control without the inhibitor.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding the stop solution.

-

Analyze the samples using capillary electrophoresis to separate and quantify the product, CMP-Neu5Ac.

-

Calculate the percentage conversion of Neu5Ac to CMP-Neu5Ac in the presence and absence of the inhibitor to determine the inhibitory activity.

Signaling Pathways and Logical Relationships

This compound primarily influences signaling pathways by acting as a competitive antagonist for sialic acid binding sites. This can modulate signaling cascades that are initiated by sialic acid recognition.

Inhibition of Viral Entry Signaling

Neu5Ac-Me can block the initial attachment of viruses like influenza to the host cell, thereby preventing the downstream signaling events required for viral entry and replication.

Modulation of Siglec-Mediated Signaling

Siglecs are a family of I-type lectins that recognize sialic acids and are involved in regulating immune cell activation. Most Siglecs contain intracellular immunoreceptor tyrosine-based inhibition motifs (ITIMs). Binding of sialylated ligands to Siglecs leads to the recruitment of phosphatases like SHP-1 and SHP-2, which dephosphorylate signaling molecules and dampen cellular activation. By competing for the sialic acid binding site, Neu5Ac-Me can prevent this inhibitory signaling.

Sialic Acid Biosynthesis and Inhibition

The biosynthesis of sialoglycans is a multi-step process that can be targeted by inhibitors. Neu5Ac-Me derivatives can inhibit CMP-sialic acid synthetase, preventing the formation of the activated sugar nucleotide required for sialylation.

Conclusion

This compound is a versatile and indispensable tool for researchers in glycobiology, virology, and immunology. Its enhanced stability compared to the parent sialic acid makes it an ideal candidate for use in a variety of in vitro assays. While direct quantitative data on the biological activity of Neu5Ac-Me itself is limited, its utility as a competitive inhibitor, a synthetic building block, and a probe for studying complex biological interactions is well-established. Future research may further elucidate the subtle effects of the methyl ester modification on binding affinities and enzyme kinetics, potentially opening new avenues for the design of more potent and specific glycomimetic drugs.

References

- 1. Exploring the Scope of Functionalized N-Acylneuraminic Acid β-Methyl Glycosides as Inhibitors of Neisseria meningitidis CMP-Sialic Acid Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Zhejiang Zhengshuo Biotech [zjzsbiotech.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2,3-Dehydro-4-epi-N-acetylneuraminic acid; a neuraminidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of C-9 modified N-acetylneuraminic acid derivatives as substrates for N-acetylneuraminic acid aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Metabolism of 4-O-methyl-N-acetylneuraminic acid a synthetic sialic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Human Metabolome Database: Showing metabocard for N-Acetylneuraminic acid (HMDB0000230) [hmdb.ca]

- 9. Surface plasmon resonance study of protein-carbohydrate interactions using biotinylated sialosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A facile microwave-assisted protocol for rapid synthesis of N-acetylneuraminic acid congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of sulfone-based nucleotide isosteres: identification of CMP-sialic acid synthetase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

N-Acetylneuraminic Acid Methyl Ester: A Technical Guide to Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of N-Acetylneuraminic acid methyl ester (Neu5AcMe) in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this important sialic acid derivative in their work. Understanding the solubility of Neu5AcMe is critical for a wide range of applications, including chemical synthesis, formulation development, and in vitro and in vivo studies.

Core Topic: Solubility of this compound

This compound is a modified monosaccharide, a derivative of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in nature. The esterification of the carboxyl group to a methyl ester alters its physicochemical properties, including its solubility.[] This modification can enhance stability and modulate reactivity, making Neu5AcMe a valuable tool in glycobiology and pharmaceutical research.[2]

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of pure organic solvents is not extensively published in publicly available literature. However, based on information from chemical suppliers and related studies, the following table summarizes the available quantitative and qualitative solubility information. It is important to note that solubility can be influenced by factors such as temperature, purity of both the solute and the solvent, and the physical form of the compound (e.g., crystalline vs. amorphous).

| Organic Solvent | Chemical Formula | Solubility (at ambient temperature) | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 100 mg/mL[3] | Requires sonication to achieve this concentration. The hygroscopic nature of DMSO can impact solubility; using a fresh, anhydrous solvent is recommended.[3] |

| Methanol | CH₃OH | Soluble[][4][5] | Specific quantitative data is not readily available. |

| Ethanol | C₂H₅OH | Soluble[] | Specific quantitative data is not readily available. |

| Dimethylformamide (DMF) | C₃H₇NO | Data not available for the methyl ester. For the parent compound, N-Acetylneuraminic acid, solubility is approximately 0.1 mg/mL.[6] | It is anticipated that the methyl ester would exhibit higher solubility than the parent acid. |

| Water | H₂O | Slightly soluble[4] | Data not available for the methyl ester. For the parent compound, N-Acetylneuraminic acid, solubility is approximately 1 mg/mL.[6] |

Formulation Solubility:

In addition to pure solvents, the solubility of this compound has been determined in specific solvent systems designed for in vivo studies:

| Formulation Composition | Solubility |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL[3] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL[3] |

| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL[3] |

Experimental Protocols

While a specific, validated protocol for determining the solubility of this compound was not found in the surveyed literature, a general and widely accepted method for determining the solubility of a carbohydrate derivative like Neu5AcMe is the Shake-Flask Method . The following is a detailed methodology adapted for this purpose.

Protocol: Determination of Equilibrium Solubility by the Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade or higher)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD) or other quantitative analytical technique.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Solvent: Ensure the selected organic solvent is of high purity and degassed if necessary.

-

Addition of Excess Solute: To a series of glass vials, add a measured amount of the selected organic solvent (e.g., 2 mL).

-

Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the solution is saturated.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for a short period to let the excess solid settle.

-

Sampling: Carefully withdraw a known volume of the supernatant using a syringe. Avoid disturbing the solid material at the bottom of the vial.

-

Filtration: Immediately filter the collected supernatant through a syringe filter appropriate for the solvent to remove any undissolved microparticles.

-

Quantification:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated HPLC method or another suitable quantitative technique to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation: Calculate the solubility of this compound in the solvent (e.g., in mg/mL) by multiplying the determined concentration of the diluted sample by the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

Caption: Workflow for determining the solubility of this compound.

Biological Context: The Sialic Acid Biosynthesis Pathway

While specific signaling pathways involving this compound are not well-documented, its parent compound, N-acetylneuraminic acid (Neu5Ac), is a key player in the sialic acid biosynthesis pathway. Neu5AcMe can be considered a synthetic intermediate or a tool to study these pathways. The following diagram outlines the cellular pathway for the biosynthesis and activation of Neu5Ac.

Caption: Simplified overview of the N-acetylneuraminic acid biosynthesis pathway.

In this pathway, UDP-N-acetylglucosamine (UDP-GlcNAc) is converted in a series of enzymatic steps in the cytosol to N-acetylneuraminic acid (Neu5Ac). Neu5Ac is then transported into the nucleus where it is activated to CMP-Neu5Ac by CMP-sialic acid synthetase (CMAS). This activated form is the donor substrate for sialyltransferases in the Golgi apparatus, which transfer sialic acid to nascent glycoproteins and glycolipids.

Conclusion

This technical guide provides a summary of the currently available information on the solubility of this compound in organic solvents. While precise quantitative data is limited for many pure solvents, the provided information on its high solubility in DMSO and its solubility in specific formulations offers valuable guidance for researchers. The detailed experimental protocol for solubility determination using the shake-flask method provides a robust framework for laboratories to ascertain the solubility in their specific solvent systems of interest. A deeper understanding of the solubility of this important sialic acid derivative will undoubtedly facilitate its broader application in glycobiology research and the development of novel therapeutics.

References

- 2. This compound | Zhejiang Zhengshuo Biotech [zjzsbiotech.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 22900-11-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. N-Acetyl-β-neuraminic acid methyl ester monohydrate | 50998-13-5 [amp.chemicalbook.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

Conformational Analysis of N-Acetylneuraminic Acid Methyl Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylneuraminic acid (Neu5Ac), the most common member of the sialic acid family, plays a pivotal role in a myriad of biological processes, including cellular recognition, signaling, and pathogen binding.[1] The methyl ester of N-acetylneuraminic acid (Neu5Ac-Me) serves as a crucial derivative in glycobiology research and as a synthetic building block for various therapeutic agents and vaccines.[2][3] Understanding the three-dimensional structure and conformational dynamics of Neu5Ac-Me is paramount for elucidating its interactions with biological receptors and for the rational design of novel drugs.

This technical guide provides a comprehensive overview of the conformational analysis of N-acetylneuraminic acid methyl ester, integrating findings from both experimental and computational studies. We present quantitative data in structured tables, detail key experimental protocols, and utilize visualizations to illustrate fundamental concepts and workflows.

Conformational Landscape of N-Acetylneuraminic Acid and its Methyl Ester

The conformational flexibility of N-acetylneuraminic acid and its derivatives is a key determinant of their biological activity. The pyranose ring can adopt various conformations, with the chair (2C5) and various boat/skew-boat forms being the most significant.[4][5] The orientation of the exocyclic glycerol (B35011) side chain and the N-acetyl group further contributes to the conformational complexity.

Computational studies, particularly molecular dynamics (MD) simulations and Density Functional Theory (DFT) calculations, have been instrumental in mapping the conformational free energy surface of Neu5Ac.[4][5] These studies have revealed that the relative populations of different conformers are highly sensitive to the environment, particularly the presence of solvent and intramolecular hydrogen bonding.[4] In vacuum, multiple conformations, including the 2C5 chair and B3,6/2S6 and OS3 boat/skew-boat forms, can be similarly populated.[4] However, in an aqueous environment, the experimentally observed 2C5 chair conformation is predicted to be the most stable.[4]

The conformational equilibrium can be visualized as a dynamic interplay between various low-energy states.

Quantitative Conformational Data

The following tables summarize key quantitative data from conformational studies of N-acetylneuraminic acid and its derivatives. It is important to note that much of the detailed energetic analysis has been performed on the parent Neu5Ac, which is expected to be a close model for the methyl ester in terms of ring conformation.

Table 1: Calculated Free Energy Penalties for Conformational Changes of α-N-Acetylneuraminic Acid in Water

| Conformation Change | Free Energy Penalty (kJ/mol) |

| 2C5 → 4,OB/OS3 | 10.2 ± 2.0[4][5] |

| 2C5 → 4S2 | 17.3 ± 2.0[4][5] |

Table 2: Selected 1H NMR Coupling Constants (J, Hz) for N-Acetylneuraminic Acid Derivatives

| Coupling Constant | Value (Hz) | Derivative | Solvent |

| JH3ax,H4 | ~11-13 | Various | D2O |

| JH3eq,H4 | ~4-5 | Various | D2O |

| JH4,H5 | ~10 | Various | D2O |

| JH5,H6 | ~10 | Various | D2O |

| JH6,H7 | ~1.5 | Various | D2O |

| JH7,H8 | ~8-9 | Various | D2O |

| JH8,H9a | ~2.5 | Various | D2O |

| JH8,H9b | ~6 | Various | D2O |

| JH9a,H9b | ~-12 | Various | D2O |

Note: The values in Table 2 are approximate and can vary depending on the specific derivative and experimental conditions. This data is compiled from typical values reported in the literature for sialic acid derivatives.

Experimental and Computational Protocols

A combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational methods is typically employed for a thorough conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful experimental technique for determining the conformation of molecules in solution.

Sample Preparation:

-

Dissolve this compound in a suitable deuterated solvent (e.g., D2O, CD3OD) to a concentration of approximately 5-10 mM.

-

Add a small amount of a reference standard (e.g., TSP, TMS) for chemical shift calibration.

Data Acquisition:

-

1D 1H NMR: Acquire a standard one-dimensional proton NMR spectrum to identify all proton resonances.

-

2D Homonuclear Correlation Spectroscopy (COSY): Use to establish proton-proton scalar coupling networks and aid in resonance assignment.

-

2D Heteronuclear Single Quantum Coherence (HSQC): Correlate proton and one-bond coupled carbon-13 resonances for carbon assignment.

-

2D Heteronuclear Multiple Bond Correlation (HMBC): Identify long-range (2-3 bond) proton-carbon correlations, which is crucial for assigning quaternary carbons and confirming the overall structure.

-

2D Nuclear Overhauser Effect Spectroscopy (NOESY): Measure through-space proton-proton interactions. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the internuclear distance, providing valuable constraints for 3D structure determination.

-

Quantitative J-Coupling Measurement: Employ experiments like 1D selective decoupling or 2D E.COSY (Exclusive Correlation Spectroscopy) to accurately measure vicinal proton-proton coupling constants (3JHH).

Data Analysis: The measured 3JHH values are used in conjunction with Karplus-type equations to determine the corresponding dihedral angles. The general form of the Karplus equation is:

J(φ) = Acos2(φ) + Bcos(φ) + C

where φ is the dihedral angle, and A, B, and C are empirically derived parameters.

Computational Chemistry

Computational methods provide insights into the energetics and dynamics of different conformations.

Molecular Dynamics (MD) Simulations:

-

Force Field: Choose a suitable force field for carbohydrates, such as GLYCAM06 or OPLS.

-

Solvation: Solvate the this compound molecule in a box of explicit solvent (e.g., TIP3P water).

-

System Setup: Neutralize the system with counter-ions if necessary and perform energy minimization.

-

Equilibration: Gradually heat the system to the desired temperature and equilibrate under constant pressure and temperature (NPT ensemble).

-

Production Run: Run the simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space adequately.

-

Analysis: Analyze the trajectory to identify stable conformations, calculate population distributions, and determine key dihedral angles.

Density Functional Theory (DFT) Calculations:

-

Method: Select a functional and basis set appropriate for the system (e.g., B3LYP with a 6-31G(d) or larger basis set).

-

Calculations: Perform geometry optimizations of different conformers identified from MD simulations to obtain their relative energies. Frequency calculations should be performed to confirm that the optimized structures are true minima on the potential energy surface.

Conclusion

The conformational analysis of this compound reveals a dynamic molecule with a preference for the 2C5 chair conformation in aqueous solution. The interplay of intramolecular hydrogen bonding and solvent interactions governs the conformational landscape. A synergistic approach combining high-resolution NMR spectroscopy and robust computational methods is essential for a comprehensive understanding of its three-dimensional structure and flexibility. This knowledge is fundamental for researchers in glycobiology and medicinal chemistry, aiding in the design of novel sialic acid-based therapeutics and probes.

References

- 1. Molecular Conformations of Di-, Tri-, and Tetra- α-(2→8)-Linked Sialic Acid from NMR Spectroscopy and MD Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Molecular dynamics simulation of oligosaccharides containing N-acetyl neuraminic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

N-Acetylneuraminic Acid Methyl Ester and Sialidase Interaction: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylneuraminic acid (Neu5Ac), the most common sialic acid, plays a crucial role in various biological processes, and its cleavage by sialidases (neuraminidases) is a key event in both physiological and pathological contexts. The modification of Neu5Ac has been a cornerstone in the development of sialidase inhibitors. This technical guide delves into the interaction of a specific derivative, N-Acetylneuraminic acid methyl ester (Neu5Acα2Me), with sialidases. Contrary to the inhibitory nature of many other sialic acid analogs, evidence suggests that the esterification of the carboxyl group at the C-1 position of N-acetylneuraminic acid renders the molecule largely resistant to cleavage by certain sialidases and positions it as a weak inhibitor or a substrate for others.[1] This document provides a comprehensive analysis of this interaction, including available quantitative data, detailed experimental protocols for its characterization, and visualizations of relevant pathways and workflows.

Introduction to Sialidases and N-Acetylneuraminic Acid

Sialidases are a broad family of glycoside hydrolase enzymes that catalyze the removal of terminal sialic acid residues from glycoproteins, glycolipids, and oligosaccharides.[2][3] This process, known as desialylation, is integral to numerous biological phenomena, including cell signaling, immune responses, and pathogen infectivity.[4][5] In influenza virus, for instance, viral neuraminidase is essential for the release of progeny virions from infected host cells.[3][6]

N-acetylneuraminic acid (Neu5Ac) is the most abundant sialic acid in mammals and serves as the natural substrate for sialidases.[4][7] The structure of Neu5Ac, particularly its carboxylate group, is critical for its recognition and processing by sialidases.

This compound (Neu5Acα2Me): A Substrate Rather Than a Potent Inhibitor

While many derivatives of Neu5Ac are designed as potent sialidase inhibitors, this compound (Neu5Acα2Me) exhibits a different interaction profile. The esterification of the carboxyl group at the C-1 position significantly alters its interaction with the active site of sialidases. Studies on Vibrio cholerae sialidase have indicated that transformation of the carboxy group into an ester renders the sialic acid molecule insusceptible to sialidase attack.[1] This suggests that the negatively charged carboxylate is a key recognition element for this particular enzyme.

However, other studies have utilized the methyl ketoside of N-acetylneuraminic acid as a substrate to investigate the kinetics of acid hydrolysis, indicating that it can be cleaved under certain conditions.[8] Therefore, Neu5Acα2Me is best characterized as a very weak inhibitor or a potential substrate for some sialidases, rather than a potent competitive inhibitor in the vein of established drugs like Oseltamivir and Zanamivir. Its primary utility in research is often as a synthetic precursor for other sialic acid derivatives or as a control compound in comparative studies.[5][9]

Quantitative Data on Sialidase Interactions

Quantitative data on the direct inhibition of sialidases by this compound is scarce in the literature, which aligns with its characterization as a poor inhibitor. The following table provides a comparative overview of the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for various sialic acid derivatives against different sialidases. A placeholder for Neu5Acα2Me is included to reflect its likely high Ki or IC50 value, signifying weak to negligible inhibition.

| Compound | Sialidase Source | Ki | IC50 | Reference |

| N-Acetylneuraminic acid (Neu5Ac) | Influenza virus | ~10 mM (as inhibitor) | - | [10] |

| 2,3-dehydro-2-deoxy-N-acetylneuraminic acid (DANA) | Influenza virus | µM range | - | [4][7] |

| 4-guanidino-Neu5Ac2en (Zanamivir) | Influenza A and B viruses | - | 0.00064 - 0.0079 µM | [9] |

| Oseltamivir Carboxylate | Influenza A and B viruses | - | nM range | [11] |

| 4-epi-N-acetylneuraminic acid | C. perfringens sialidase | - | Weak inhibition | [10] |

| 9-O-methyl derivative of sialoside | Influenza C virus HE | - | Moderate inhibition | [12] |

| This compound (Neu5Acα2Me) | Various | Likely >10 mM | Likely >10 mM | Inferred from[1] |

Experimental Protocols

The interaction of Neu5Acα2Me with sialidases can be assessed using standard enzyme activity assays. The following protocols describe how to measure sialidase activity and determine the inhibitory potential of a test compound like Neu5Acα2Me.

Fluorometric Sialidase Activity Assay

This assay utilizes a fluorogenic substrate, 4-methylumbelliferyl-α-D-N-acetylneuraminic acid (4-MU-NANA), which upon cleavage by sialidase, releases the highly fluorescent 4-methylumbelliferone (B1674119) (4-MU).

Materials:

-

Sialidase enzyme (e.g., from Clostridium perfringens, influenza virus, or human source)

-

Assay Buffer: 50 mM sodium acetate, pH 5.5

-

Substrate: 100 µM 4-methylumbelliferyl-α-D-N-acetylneuraminic acid (4-MU-NANA) in Assay Buffer

-

Test Compound: this compound (Neu5Acα2Me) dissolved in Assay Buffer at various concentrations (e.g., 0.1 mM to 20 mM)

-

Stop Solution: 0.5 M sodium carbonate, pH 10.5

-

96-well black microplate

-

Fluorometric plate reader (Excitation: 365 nm, Emission: 450 nm)

Procedure:

-

Prepare serial dilutions of Neu5Acα2Me in Assay Buffer.

-

In a 96-well plate, add 20 µL of each Neu5Acα2Me dilution or Assay Buffer (for control wells).

-

Add 20 µL of the sialidase enzyme solution to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the 4-MU-NANA substrate solution to all wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 100 µL of Stop Solution to each well.

-

Measure the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

-

Calculate the percentage of inhibition for each concentration of Neu5Acα2Me relative to the control (no inhibitor).

-

Plot the percentage of inhibition versus the concentration of Neu5Acα2Me to determine the IC50 value, if applicable.

Thiobarbituric Acid (TBA) Assay for Sialidase Activity

This colorimetric assay measures the amount of free sialic acid released from a natural substrate, such as fetuin.

Materials:

-

Sialidase enzyme

-

Assay Buffer: 50 mM sodium acetate, pH 5.5

-

Substrate: Fetuin (10 mg/mL) in Assay Buffer

-

Test Compound: Neu5Acα2Me in Assay Buffer

-

Periodate (B1199274) Reagent: 25 mM periodic acid in 0.125 M H2SO4

-

Arsenite Reagent: 2% sodium arsenite in 0.5 M HCl

-

Thiobarbituric Acid (TBA) Reagent: 0.1 M 2-thiobarbituric acid, pH 9.0

-

Butanol-HCl Reagent: n-butanol with 5% (v/v) 12 M HCl

Procedure:

-

Set up reaction tubes containing Assay Buffer, sialidase, and various concentrations of Neu5Acα2Me.

-

Add the fetuin substrate to initiate the reaction.

-

Incubate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by heating at 100°C for 3 minutes.

-

To a 100 µL aliquot of the reaction mixture, add 50 µL of Periodate Reagent and incubate for 30 minutes at 37°C.

-

Add 50 µL of Arsenite Reagent to stop the periodate oxidation.

-

Add 400 µL of TBA Reagent and heat at 100°C for 15 minutes.

-

Cool the tubes and add 1 mL of Butanol-HCl Reagent. Vortex thoroughly.

-

Centrifuge to separate the phases and measure the absorbance of the top organic layer at 549 nm.

-

Quantify the amount of released sialic acid using a standard curve of Neu5Ac.

Visualizations: Pathways and Workflows

Generalized Sialidase Signaling Pathway

Sialidases can modulate cellular signaling by altering the sialylation status of cell surface receptors. For example, desialylation of receptor tyrosine kinases can affect their dimerization and subsequent downstream signaling. The diagram below illustrates a generalized pathway where a sialidase inhibitor could play a role.

Caption: Generalized signaling pathway involving a plasma membrane sialidase.

Experimental Workflow for Sialidase Inhibition Assay

The following diagram outlines the typical workflow for assessing the inhibitory activity of a compound like Neu5Acα2Me against a sialidase.

Caption: Workflow for a fluorometric sialidase inhibition assay.

Conclusion

This compound (Neu5Acα2Me) is not a potent inhibitor of sialidases. The esterification of the carboxyl group, a critical feature for enzyme recognition and catalysis in many sialidases, likely diminishes its binding affinity to the active site. It is more accurately classified as a potential substrate or a very weak inhibitor. Its primary utility in the context of sialidase research is as a synthetic intermediate or a control compound. The experimental protocols provided herein can be used to quantitatively assess its interaction with various sialidases and confirm its limited inhibitory potential. Future research could explore its substrate kinetics with a wider range of sialidases to fully elucidate its role in sialic acid metabolism and its potential as a tool for studying sialidase specificity.

References

- 1. On the Specificity of Sialidase. Synthesis and Properties... [degruyterbrill.com:443]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. Neuraminidase - Wikipedia [en.wikipedia.org]

- 4. Sialidase Inhibitors with Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Kinetic studies on the acid hydrolysis of the methyl ketoside of unsubstituted and O-acetylated N-acetylneuraminic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | Zhejiang Zhengshuo Biotech [zjzsbiotech.com]

- 10. datapdf.com [datapdf.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and inhibitory activity of sialic acid derivatives targeted at viral sialate-O-acetylesterases - PMC [pmc.ncbi.nlm.nih.gov]

N-Acetylneuraminic Acid Methyl Ester: A Comprehensive Physicochemical Profile for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the physicochemical properties of N-Acetylneuraminic acid methyl ester, a key derivative of sialic acid. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of quantitative data, detailed experimental methodologies, and a visual representation of a standard experimental workflow.

Core Physicochemical Properties

This compound (Neu5Ac-Me) is a monosaccharide that serves as a vital tool in glycobiology and related fields. Its methyl ester modification enhances stability and alters solubility compared to its parent compound, N-acetylneuraminic acid, making it a valuable building block in the synthesis of sialic acid-containing compounds for research into cell signaling, viral interactions, and immune responses.

The key physicochemical properties of this compound are summarized in the table below, providing a clear and concise overview for easy comparison and reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₁NO₉ | [] |

| Molecular Weight | 323.30 g/mol | [] |

| Melting Point | 183 - 194.5 °C | There is some variability in the reported melting point, with values such as 183 °C, 188-190 °C, and 193.5-194.5 °C being cited. This variation may be attributable to the crystalline form or purity of the sample. |

| Boiling Point | 693.8 ± 55.0 °C (Predicted) | |

| Density | 1.51 ± 0.1 g/cm³ (Predicted) | |

| Solubility | Soluble in Methanol (B129727), Ethanol, and DMSO. Slightly soluble in water. | |

| pKa | 10.40 ± 0.70 (Predicted) | |

| LogP | -3.1 to -3.78 (Calculated) |

Experimental Protocols

The determination of the physicochemical properties of this compound requires precise and standardized experimental protocols. Below are detailed methodologies for key experiments, based on established guidelines and scientific literature.

Synthesis and Purification of this compound

A common method for the synthesis of this compound involves the esterification of N-acetylneuraminic acid.

Materials:

-

N-acetylneuraminic acid (Neu5Ac)

-

Anhydrous Methanol (MeOH)

-

Trifluoroacetic acid (TFA) or other suitable acid catalyst

-

Microwave reactor

-

Rotary evaporator

-

Toluene

Procedure:

-

Suspend N-acetylneuraminic acid in anhydrous methanol in a microwave-safe vessel.

-

Add a catalytic amount of trifluoroacetic acid to the suspension.

-

Seal the vessel and subject the mixture to microwave irradiation at a controlled temperature (e.g., 80°C) for a specified duration (e.g., 30 minutes).

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

To ensure complete removal of the acid catalyst, co-evaporate the residue with toluene.

-

The resulting crude product can be further purified by recrystallization or column chromatography.

Determination of Melting Point

The melting point of this compound is determined using the capillary method as outlined in the United States Pharmacopeia (USP) General Chapter <741>.[2]

Apparatus:

-

Melting point apparatus with a temperature-controlled heating block and a means for viewing the sample.

-

Glass capillary tubes (closed at one end).

Procedure:

-

Ensure the melting point apparatus is calibrated using appropriate reference standards.[2]

-

Finely powder a dry sample of this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-4 mm.

-

Place the capillary tube in the heating block of the apparatus.

-

Heat the block at a steady rate (e.g., 1-2 °C per minute) when approaching the expected melting point.

-

Record the temperature at which the substance is first observed to liquefy (onset of melting) and the temperature at which it becomes completely liquid (completion of melting). The range between these two temperatures is the melting range.

Determination of Water Solubility

The flask method, as described in the OECD Guideline for the Testing of Chemicals, Test No. 105, is suitable for determining the water solubility of this compound.[3][4][5][6]

Materials:

-

This compound

-

Distilled or deionized water

-

Constant temperature bath or shaker

-

Analytical balance

-

Centrifuge or filtration apparatus

-

A suitable analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy)

Procedure:

-

Add an excess amount of this compound to a known volume of water in a flask.

-

Agitate the mixture in a constant temperature bath (e.g., 25 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).

-

After equilibration, separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Determine the concentration of this compound in the aliquot using a validated analytical method.

-

The water solubility is expressed as the mass of the substance per volume of water (e.g., in g/L or mg/mL).

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) can be determined by potentiometric titration.

Apparatus:

-

pH meter with a suitable electrode, calibrated with standard buffers.

-

Burette

-

Stirrer

Procedure:

-

Dissolve a precisely weighed amount of this compound in a known volume of deionized water.

-

Place the solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa can be determined from the titration curve as the pH at the half-equivalence point.[7][8][9]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and purification of this compound, a foundational procedure for obtaining the compound for subsequent physicochemical analysis.

References

- 2. thinksrs.com [thinksrs.com]

- 3. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.tw]

- 4. oecd.org [oecd.org]

- 5. Water Solubility | Scymaris [scymaris.com]

- 6. oecd.org [oecd.org]

- 7. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 8. blamp.sites.truman.edu [blamp.sites.truman.edu]

- 9. byjus.com [byjus.com]

An In-depth Technical Guide to the Anomeric Configuration of N-Acetylneuraminic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylneuraminic acid (Neu5Ac), the most common member of the sialic acid family, plays a crucial role in numerous biological processes, including cell recognition, signaling, and pathogenesis. Its methyl ester derivative, N-Acetylneuraminic acid methyl ester, serves as a vital intermediate in the synthesis of various biologically active compounds and as a tool for studying sialic acid-mediated interactions. A thorough understanding of its stereochemistry, particularly the configuration at the anomeric center (C2), is paramount for its application in research and drug development. This technical guide provides a comprehensive overview of the anomeric configuration of this compound, supported by quantitative data, detailed experimental protocols, and logical workflow diagrams.

Anomeric Configuration

The anomeric carbon in N-Acetylneuraminic acid is the C2 carbon. The orientation of the substituent at this position determines whether the anomer is α or β. In the chair conformation of the pyranose ring, the anomeric configuration is assigned based on the relationship between the substituent at the anomeric carbon and the CH₂OH group at C6.

-

α-anomer: The exocyclic oxygen group at the anomeric center is on the opposite face of the ring from the -CH₂OH group.

-

β-anomer: The exocyclic oxygen group at the anomeric center is on the same face of the ring as the -CH₂OH group.[1]

In aqueous solution, free N-acetylneuraminic acid predominantly exists as the β-anomer, while the α-anomer is often found in glycosidic linkages and is the form recognized by sialidases.[2] The methyl ester of N-acetylneuraminic acid can exist in both anomeric forms, and the specific configuration is typically determined by the synthetic route or crystallization conditions.

X-ray crystallography of this compound monohydrate has definitively established its solid-state conformation. The hydroxyl group at the anomeric carbon atom C(2) is in the axial position, while the N-acetyl, glycerol, and methyl ester groups are all equatorially bonded to the pyranose ring.[3] This arrangement corresponds to the β-anomer .

Quantitative Data

The following tables summarize key quantitative data for this compound, providing a comparative reference for researchers.

Table 1: Crystallographic Data for this compound Monohydrate [3]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a | 7.954(1) Å |

| b | 11.675(4) Å |

| c | 16.974(2) Å |

| U | 1576.1 ų |

| Z | 4 |

Table 2: Physical and Spectroscopic Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₁NO₉ | [4] |

| Molecular Weight | 323.3 g/mol | [4] |

| Melting Point | 183.00 °C | |

| Melting Point | 193.5-194.5 °C | [] |

| Appearance | White to off-white powder | [4] |

| Purity | ≥ 99% (TLC) | [4] |

Table 3: Selected ¹H NMR Chemical Shifts (in D₂O)

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3eq | 2.29 | dd | 13.0, 4.9 |

Note: NMR data can vary depending on the solvent and instrument frequency. The provided data is an example from a study on the esterification of N-acetylneuraminic acid.[6]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the methodologies for key experiments related to the characterization of this compound.

Synthesis of N-Acetyl-β-neuraminic Acid Methyl Ester

A common synthetic route involves the esterification of N-acetylneuraminic acid.

Protocol:

-

Reaction Setup: N-acetylneuraminic acid is dissolved in anhydrous methanol.

-

Catalysis: An acidic catalyst, such as a dry acidic ion exchange resin or trifluoroacetic acid, is added to the solution.[6][7]

-

Reaction Conditions: The mixture is heated under reflux or subjected to microwave irradiation to drive the esterification reaction.[6][7]

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.[6]

-

Workup and Purification: The reaction mixture is filtered to remove the catalyst, and the solvent is evaporated under reduced pressure. The resulting crude product is then purified by chromatography on silicic acid to yield the pure N-Acetyl-β-neuraminic acid methyl ester.[]

Determination of Anomeric Configuration by X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure.

Protocol:

-

Crystal Growth: Single crystals of this compound are grown from a suitable solvent system, such as aqueous solutions.

-

Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a specific temperature using a specific radiation source (e.g., Mo Kα).[3]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods (e.g., the tangent formula) and refined using least-squares techniques.[3] The positions of all atoms are determined, allowing for the definitive assignment of the anomeric configuration.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and conformation of molecules in solution.

Protocol:

-

Sample Preparation: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Spectral Analysis: The chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) are analyzed to determine the relative stereochemistry of the protons and carbons in the molecule. The coupling constant between H3a and H3e, as well as long-range couplings, can provide evidence for the chair conformation and the axial or equatorial orientation of substituents, which helps in assigning the anomeric configuration.[8] For instance, a long-range coupling between H3a and the hydroxyl proton at C2 can indicate an axial orientation of the hydroxyl group, consistent with the β-anomer.[8]

Visualization of Workflows

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: A flowchart illustrating the key steps from starting material to final structural determination.

Enzymatic Reaction Pathway

N-Acetylneuraminic acid is a precursor in the enzymatic synthesis of CMP-Sialic acid, a key intermediate in the biosynthesis of sialoglycoconjugates. The methyl ester can be used in studies related to this pathway.

Caption: A simplified diagram showing the role of CMP-Sialic Acid Synthetase.

References

- 1. Ch25: alpha and beta forms [chem.ucalgary.ca]

- 2. researchgate.net [researchgate.net]

- 3. journals.iucr.org [journals.iucr.org]

- 4. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. Exploring the Scope of Functionalized N-Acylneuraminic Acid β-Methyl Glycosides as Inhibitors of Neisseria meningitidis CMP-Sialic Acid Synthetase [mdpi.com]

- 8. Exploration of the Sialic Acid World - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Relevance of N-Acetylneuraminic Acid Methyl Ester: A Technical Guide for Researchers and Drug Development Professionals

Introduction

N-Acetylneuraminic acid (Neu5Ac), the most prevalent member of the sialic acid family, plays a pivotal role in a myriad of biological processes, including cell-cell recognition, immune modulation, and pathogen interaction.[1][2] As terminal residues on the glycan chains of glycoproteins and glycolipids, sialic acids are fundamental to cellular communication and signaling.[1][3] N-Acetylneuraminic acid methyl ester (Neu5Ac-Me) is a chemically modified derivative of Neu5Ac, where the carboxyl group is esterified.[1] This modification enhances the stability of the molecule and alters its solubility and reactivity, making it an invaluable tool in glycobiology research and a compound of interest in drug development.[1][4] This technical guide provides an in-depth overview of the biological relevance of Neu5Ac-Me, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Biological Significance and Applications

Neu5Ac-Me's biological relevance is primarily centered on its utility as a research tool to probe the functions of sialic acids and as a precursor for the synthesis of sialic acid derivatives with therapeutic potential.[5][6]

Research Applications:

-

Glycobiology and Glycomics: Neu5Ac-Me is extensively used to study the intricate interactions between sialic acids and carbohydrate-binding proteins (lectins) or pathogens that target sialic acid residues on host cells.[1][4]

-

Enzyme Assays: It serves as a crucial substrate in various enzyme assays, aiding researchers in the investigation of sialylation processes, which are fundamental to understanding cell signaling and immune responses.[5][7]

-

Synthesis of Sialylated Compounds: As a stable building block, Neu5Ac-Me is instrumental in the chemical and enzymatic synthesis of more complex glycoproteins and glycolipids.[5][6]

Potential Therapeutic and Pharmaceutical Applications:

-

Antiviral Agents: Given that many viruses, including influenza, utilize sialic acid residues to infect host cells, derivatives of Neu5Ac-Me are being explored for their potential to block viral binding and replication.[4][8]

-

Immune Response Modulation: The involvement of sialic acids in immune system regulation has spurred research into using their derivatives to modulate immune responses.[1]

-

Cancer Research: Altered sialylation is a hallmark of many cancers. Sialic acid derivatives are being investigated for their potential to specifically target cancer cells.[4][9]

-

Drug Formulation: The enhanced stability of Neu5Ac-Me makes it a candidate for use in drug formulations to improve the bioavailability and shelf-life of therapeutic compounds.[5]

Quantitative Data on Sialic Acid Analogues and Enzyme Interactions

While specific quantitative data for the biological activities of this compound are not extensively available in the public domain, data from closely related sialic acid analogues provide valuable insights into the potential interactions and inhibitory activities.

Table 1: Neuraminidase Inhibition by Sialic Acid Analogues

| Inhibitor | Enzyme Source | IC50 | Ki | Citation |

| 2,3-Dehydro-2-deoxy-N-acetylneuraminic acid (DANA) | Influenza Virus | - | 4 µM | [9] |

| 2,3-Dehydro-2-deoxy-N-acetylneuraminic acid (DANA) | Clostridium perfringens | 13 ± 3 µM | 5.0 ± 0.9 µM | [10] |

| Siastatin B | Clostridium perfringens | 28 ± 3 µM | 11 ± 1 µM | [10] |

| 4-epi-N-acetylneuraminic acid | Clostridium perfringens | - | 2.3 mM | [11] |

Table 2: Kinetic Parameters for Sialyltransferase with a Methylated NeuAc Derivative

| Substrate | Enzyme Source | Apparent Km | Citation |

| CMP-N-acetylneuraminic acid | Equine Liver Microsomes | 0.7 mM | [12] |

| CMP-4-O-methyl-N-acetylneuraminic acid | Equine Liver Microsomes | 3.4 mM | [12] |

Table 3: Binding Affinity of N-Acetylneuraminic Acid to Limax flavus Lectin

| Ligand | Association Constant (Ka) | Citation |

| N-Acetylneuraminic acid (Neu5Ac) | 3.8 x 104 M-1 | [13] |

Key Biological Pathways and Experimental Workflows

General Metabolic Pathway of N-Acetylneuraminic Acid

The metabolic pathway of Neu5Ac is a fundamental process in vertebrate cells. While the specific metabolic fate of exogenously supplied Neu5Ac-Me is not fully elucidated, it is likely to intersect with this pathway following de-esterification. The general pathway involves biosynthesis in the cytosol, activation to CMP-Neu5Ac in the nucleus, and subsequent transfer to glycoconjugates in the Golgi apparatus.[3][14]

Caption: Generalized metabolic pathway of N-Acetylneuraminic acid in vertebrate cells.

Role of Sialic Acids in Modulating Growth Factor Receptor Signaling

Sialic acids play a crucial role in modulating the activity of cell surface receptors, including growth factor receptors. For instance, the ganglioside GM3 (which contains Neu5Ac) can interact with the Epidermal Growth Factor Receptor (EGFR) and downregulate its activation.[15] This modulation is a key area of investigation where sialic acid analogues are employed.

Caption: Conceptual diagram of sialic acid-mediated modulation of growth factor receptor signaling.

Experimental Protocols

Synthesis and Purification of this compound

The synthesis of Neu5Ac-Me is typically achieved through esterification of N-Acetylneuraminic acid. The following is a general protocol based on literature procedures.[4][16]

Materials:

-

N-Acetylneuraminic acid (Neu5Ac)

-

Anhydrous Methanol (MeOH)

-

Dry acidic ion exchange resin (e.g., Dowex 50W-X8) or diazomethane (B1218177)

-

Anhydrous solvents for purification (e.g., Chloroform, Isopropanol)

-

Thin Layer Chromatography (TLC) plates (Silica gel)

-

Silica (B1680970) gel for column chromatography

Protocol:

-

Esterification:

-

Method A (Acidic Resin): Dissolve Neu5Ac in anhydrous methanol. Add dry acidic ion exchange resin. Reflux the mixture or use microwave irradiation until TLC analysis indicates the completion of the reaction.[17]

-

Method B (Diazomethane): Dissolve Neu5Ac in a suitable solvent and treat with a solution of diazomethane in ether until a persistent yellow color is observed. Caution: Diazomethane is toxic and explosive.

-

-

Reaction Monitoring: Monitor the progress of the reaction using TLC with an appropriate solvent system (e.g., chloroform:methanol).

-

Work-up:

-

For Method A, filter off the resin and concentrate the filtrate under reduced pressure.

-

For Method B, carefully quench any excess diazomethane with acetic acid and then concentrate the solution.

-

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent gradient (e.g., a gradient of isopropanol (B130326) in chloroform).[4]

-

Characterization: Confirm the identity and purity of the synthesized Neu5Ac-Me using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Neuraminidase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of compounds like sialic acid analogues against neuraminidase.[10][18]

Materials:

-

Neuraminidase (e.g., from Clostridium perfringens or influenza virus)

-

Fluorogenic substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (4-MUNANA)

-

Assay buffer (e.g., MES or acetate (B1210297) buffer at the optimal pH for the enzyme)

-

Test compound (e.g., sialic acid analogue) dissolved in an appropriate solvent

-

Stop solution (e.g., glycine-carbonate buffer, pH 10.7)

-

Microplate reader with fluorescence detection (Excitation: ~365 nm, Emission: ~450 nm)

-

96-well black microplates

Protocol:

-

Enzyme and Substrate Preparation: Prepare stock solutions of neuraminidase, 4-MUNANA, and the test compound in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the neuraminidase solution.

-

Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a short period to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add the 4-MUNANA solution to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at the optimal temperature for a defined period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding the stop solution.

-

Fluorescence Measurement: Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) in a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The inhibitor constant (Ki) can be determined from the IC50 value and the Michaelis-Menten constant (Km) of the substrate.[10]

Caption: Experimental workflow for a neuraminidase inhibition assay.

Quantitative Analysis of N-Acetylneuraminic Acid in Biological Fluids

This protocol outlines a method for the quantification of Neu5Ac in serum or urine using on-line solid-phase extraction coupled to liquid chromatography-tandem mass spectrometry (SPE-LC-MS/MS).[5]

Materials:

-

Serum or urine samples

-

Internal standard (e.g., isotopically labeled Neu5Ac)

-

Reagents for hydrolysis (e.g., acid) and derivatization

-

SPE cartridges

-

LC-MS/MS system with a triple quadrupole mass detector

-

Solvents for LC mobile phase

Protocol:

-

Sample Preparation:

-

Thaw biological samples.

-

Add the internal standard.

-

Perform hydrolysis to release sialic acids from glycoconjugates.

-

Carry out a derivatization step to improve chromatographic and mass spectrometric properties.

-

-

On-line SPE:

-

Inject the prepared sample into the on-line SPE system for extraction and clean-up.

-

-

LC-MS/MS Analysis:

-

Elute the analyte from the SPE cartridge directly onto the LC column.

-

Separate the analyte from other matrix components using a suitable LC gradient.

-

Detect and quantify the analyte and internal standard using the MS/MS detector in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Construct a calibration curve using standards prepared in a surrogate matrix.

-

Calculate the concentration of Neu5Ac in the samples based on the peak area ratio of the analyte to the internal standard.

-

Validate the method for linearity, accuracy, precision, and matrix effects.[5]

-

Conclusion

This compound is a versatile and valuable tool for the scientific community. Its enhanced stability compared to its parent molecule, N-Acetylneuraminic acid, makes it an ideal compound for a range of research applications, from fundamental studies in glycobiology to the development of novel therapeutics. While more research is needed to fully elucidate its specific biological effects and metabolic fate, the existing body of knowledge, coupled with the detailed experimental protocols provided herein, offers a solid foundation for researchers, scientists, and drug development professionals to explore the multifaceted biological relevance of this important sialic acid derivative.

References

- 1. This compound | Zhejiang Zhengshuo Biotech [zjzsbiotech.com]

- 2. scispace.com [scispace.com]

- 3. Human Metabolome Database: Showing metabocard for N-Acetylneuraminic acid (HMDB0000230) [hmdb.ca]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative determination and confirmatory analysis of N-acetylneuraminic and N-glycolylneuraminic acids in serum and urine by solid-phase extraction on-line coupled to liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. nbinno.com [nbinno.com]

- 8. Synthesis of 4-azido sialic acid for testing against Siglec-7 and in metabolic oligosaccharide engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sialic acid n-acetylneuraminic acid | Sigma-Aldrich [sigmaaldrich.com]

- 10. Microscale Quantification of the Inhibition of Neuraminidase Using Capillary Nanogel Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. datapdf.com [datapdf.com]

- 12. Metabolism of 4-O-methyl-N-acetylneuraminic acid a synthetic sialic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. FIGURE 15.4. [Metabolism of N-acetylneuraminic acid in...]. - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]